ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by an ethyl group at the first and fifth positions, a phenyl group at the fifth position, and an ester functional group at the fourth position.
Mechanism of Action
Target of Action
Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties . The primary targets of this compound are likely to be bacterial and fungal cells, given its reported antimicrobial activity .
Mode of Action
Many pyrazole derivatives are known to interact with various enzymes and receptors in their target organisms, disrupting normal cellular processes . The presence of different substituents on the pyrazole ring and the phenyl ring can severely modify the biological properties of such molecules .
Biochemical Pathways
These could include pathways involved in cell wall synthesis, protein synthesis, and DNA replication, which are common targets of antimicrobial compounds .
Result of Action
This compound has been reported to exhibit excellent antibacterial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The molecular and cellular effects of the compound’s action would likely involve disruption of essential cellular processes, leading to cell death .
Biochemical Analysis
Biochemical Properties
Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox status. Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their phosphorylation status and downstream signaling events .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. Moreover, it affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses. In normal cells, this compound can modulate cellular metabolism by influencing key metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound has been shown to inhibit the activity of certain kinases, leading to reduced phosphorylation of downstream targets and modulation of signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic effects without causing significant toxicity. It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert their own biological effects. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as glycolytic and tricarboxylic acid cycle enzymes. These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. This localization can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects. For example, this compound localized in the nucleus can interact with transcription factors and modulate gene expression, while its presence in the mitochondria can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out under basic conditions, often using sodium ethylate in anhydrous ethanol . The mixture is stirred in ice-salt baths to maintain a low temperature, ensuring the reaction proceeds efficiently .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the ester group to alcohols or other functional groups.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
5-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
3-methyl-1-phenyl-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an ester group.
1-aryl-3,4,5-substituted pyrazoles: These compounds have various substituents at different positions on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-ethyl-5-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16-13(11-8-6-5-7-9-11)12(10-15-16)14(17)18-4-2/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALWQRARYOKRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)OCC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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